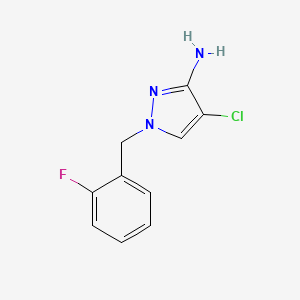

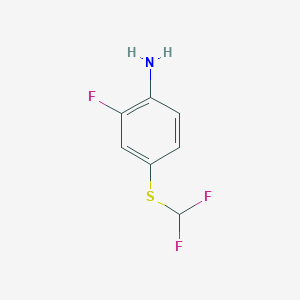

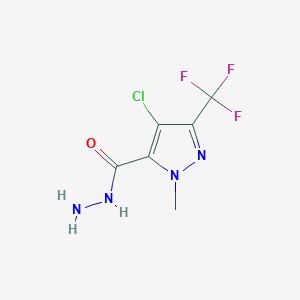

![molecular formula C10H10FNO3S B3039312 3-[(3-Fluoro-4-methoxyphenyl)sulfonyl]propanenitrile CAS No. 1010909-70-2](/img/structure/B3039312.png)

3-[(3-Fluoro-4-methoxyphenyl)sulfonyl]propanenitrile

Übersicht

Beschreibung

The compound 3-[(3-Fluoro-4-methoxyphenyl)sulfonyl]propanenitrile is a chemical entity that can be inferred to possess a sulfonyl functional group attached to a propanenitrile moiety, with a fluorine and a methoxy group on the aromatic ring. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and their properties, which can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, including substitutions and reductions. For instance, the synthesis of 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, involves the substitution of morpholine on a difluorinated compound followed by nitro group reduction . This suggests that the synthesis of 3-[(3-Fluoro-4-methoxyphenyl)sulfonyl]propanenitrile could similarly involve a series of substitutions and functional group transformations.

Molecular Structure Analysis

The molecular structure of related compounds, such as those in the sulfonated polytriazoles family, is confirmed using spectroscopic methods like FTIR and NMR . These techniques could also be applied to determine the structure of 3-[(3-Fluoro-4-methoxyphenyl)sulfonyl]propanenitrile, ensuring the correct placement of functional groups and the overall molecular integrity.

Chemical Reactions Analysis

The chemical reactivity of similar compounds includes the ability to form sulfonamides and carbamates through reactions with sulfonyl chlorides and chloroformates, respectively . This indicates that 3-[(3-Fluoro-4-methoxyphenyl)sulfonyl]propanenitrile may also participate in such reactions, potentially leading to a variety of derivatives with different biological activities.

Physical and Chemical Properties Analysis

Compounds with sulfonyl groups and fluorinated aromatic rings, like those mentioned in the papers, often exhibit high thermal and chemical stabilities . They may also show good solubility and film-forming capabilities, which are desirable in materials science applications. The presence of a fluorine atom can influence the acidity and electronegativity within the molecule, potentially affecting its reactivity and interactions with biological systems .

Wissenschaftliche Forschungsanwendungen

Polymer Development for Fuel Cells : Kim, Robertson, and Guiver (2008) developed new sulfonated poly(arylene ether sulfone) polymers for use in fuel cells. These polymers showed high proton conductivity, making them suitable as polyelectrolyte membrane materials for fuel cell applications (Kim, Robertson, & Guiver, 2008).

Antimicrobial Schiff Bases Synthesis : Puthran et al. (2019) synthesized novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, demonstrating significant antimicrobial activity in vitro. This research indicates potential applications in developing new antimicrobial agents (Puthran et al., 2019).

Electrolytes for Lithium-Ion Batteries : Liu et al. (2016) investigated new mixtures of 3-(2-methoxyethoxy)propanenitrile as safe electrolytes for lithium-ion batteries. These electrolytes exhibited high safety, better wettability, and promising electrochemical performances, suggesting their suitability for lithium-ion battery applications (Liu et al., 2016).

Polymer Synthesis for Proton Exchange Membranes : Bae, Miyatake, and Watanabe (2009) synthesized sulfonated poly(arylene ether sulfone) block copolymers containing fluorenyl groups. These copolymers, with their high proton conductivity and mechanical properties, are promising materials for fuel-cell applications (Bae, Miyatake, & Watanabe, 2009).

Polymer Electrolyte Membranes Development : Zhang et al. (2013) developed poly(phenylene ether)s with sulfonic acid via long alkyl side chains as proton exchange membranes for fuel cells. These membranes showed high proton conductivity and good stability, indicating their potential in fuel cell technology (Zhang et al., 2013).

Safety and Hazards

3-[(3-Fluoro-4-methoxyphenyl)sulfonyl]propanenitrile may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Therefore, it is recommended to avoid breathing dust, mist, spray, and to wear protective gloves/clothing/eye protection/face protection when handling this compound .

Eigenschaften

IUPAC Name |

3-(3-fluoro-4-methoxyphenyl)sulfonylpropanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO3S/c1-15-10-4-3-8(7-9(10)11)16(13,14)6-2-5-12/h3-4,7H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOZFFCAXAYITTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)CCC#N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(3-Fluoro-4-methoxyphenyl)sulfonyl]propanenitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

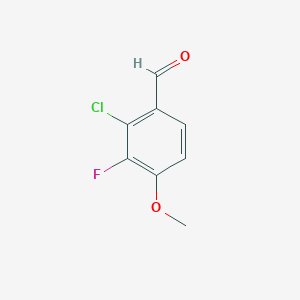

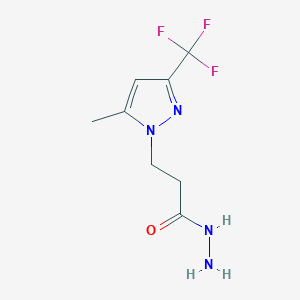

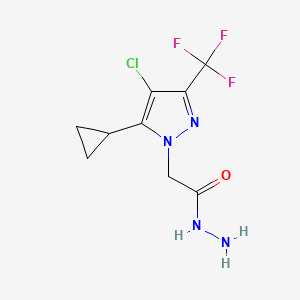

![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetohydrazide](/img/structure/B3039235.png)

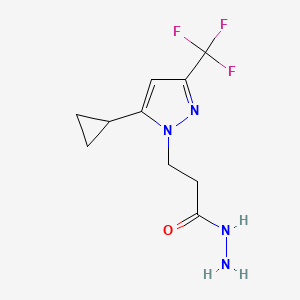

![2-[3,5-Dimethyl-1-(4-methylphenyl)sulfonylpyrazol-4-yl]ethanamine](/img/structure/B3039242.png)